"5-(3-Chloropropyl)-3-methylisoxazole" CAS number 130800-76-9
"5-(3-Chloropropyl)-3-methylisoxazole" CAS number 130800-76-9
An In-Depth Technical Guide to 5-(3-Chloropropyl)-3-methylisoxazole
This guide provides a comprehensive technical overview of 5-(3-Chloropropyl)-3-methylisoxazole (CAS No. 130800-76-9), a key heterocyclic intermediate in synthetic organic chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's synthesis, characterization, reactivity, and applications, with a focus on its pivotal role in the preparation of pharmacologically active compounds.
Introduction: The Isoxazole Core in Modern Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry due to its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking.[1] Isoxazole-containing compounds have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]
5-(3-Chloropropyl)-3-methylisoxazole serves as a valuable bifunctional building block. It combines the stable, aromatic isoxazole core with a reactive chloropropyl side chain. This alkyl halide moiety provides a key electrophilic site for nucleophilic substitution, enabling its conjugation to other molecules and facilitating the construction of more complex chemical architectures. Its most notable application is as a crucial precursor in the synthesis of atypical antipsychotic drugs, underscoring its importance in the pharmaceutical industry.[4]
Physicochemical and Structural Properties
A summary of the key identifiers and properties for 5-(3-Chloropropyl)-3-methylisoxazole is presented below.
| Property | Value |
| IUPAC Name | 5-(3-Chloropropyl)-3-methylisoxazole |
| CAS Number | 130800-76-9 |
| Molecular Formula | C₇H₁₀ClNO |
| Molecular Weight | 159.61 g/mol |
| Canonical SMILES | CC1=CC(=NO1)CCCCl |
| Physical State | Expected to be a liquid or low-melting solid |
Note: Some physical properties are inferred based on structurally similar compounds.
Synthesis and Mechanistic Considerations
The construction of the 3,5-disubstituted isoxazole ring is most efficiently achieved via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[5] This powerful and highly regioselective method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[6][7]
Retrosynthetic Analysis & Proposed Synthetic Route
The synthesis of 5-(3-Chloropropyl)-3-methylisoxazole logically proceeds by forming the isoxazole ring from simpler, commercially available precursors. The key disconnection is across the C-O and C-C bonds of the heterocycle, pointing to acetonitrile oxide and 5-chloro-1-pentyne as the ideal starting materials.
Caption: Retrosynthetic approach for the target molecule.
Detailed Experimental Protocol: [3+2] Cycloaddition
This protocol describes the in-situ generation of acetonitrile oxide from acetaldoxime followed by its reaction with 5-chloro-1-pentyne.
Step 1: In-situ Generation of Acetonitrile Oxide The nitrile oxide is highly reactive and is therefore generated in the presence of the alkyne. A common method involves the oxidation of an aldoxime.
-
To a stirred solution of 5-chloro-1-pentyne (1.0 eq) and acetaldoxime (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a mild oxidizing agent.
-
A common and effective choice is aqueous sodium hypochlorite (bleach), added dropwise at 0-5 °C to control the exothermic reaction. The use of a base like triethylamine can also facilitate the dehydrohalogenation of an intermediate chloro-oxime.
-
Causality: Generating the nitrile oxide in situ maintains a low concentration, minimizing its dimerization to form furoxans, a common side product.[8] The choice of a mild oxidant prevents over-oxidation of the starting materials.
Step 2: Cycloaddition Reaction
-
After the addition of the oxidant is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkyne is consumed.
-
Mechanism: The nitrile oxide adds across the triple bond of the alkyne in a concerted, pericyclic reaction. The regioselectivity, yielding the 3,5-disubstituted product rather than the 3,4-isomer, is dictated by the electronic and steric properties of the substituents, a well-established principle in this type of cycloaddition.[5]
Step 3: Work-up and Purification
-
Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (e.g., DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-(3-Chloropropyl)-3-methylisoxazole.
Caption: Experimental workflow for synthesis and purification.
Spectroscopic and Analytical Characterization
Confirmation of the structure of 5-(3-Chloropropyl)-3-methylisoxazole relies on standard spectroscopic techniques.[9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the methyl group (singlet, ~2.3 ppm), the three methylene groups of the propyl chain (triplets or multiplets, ~2.0-3.6 ppm), and the isoxazole ring proton (singlet, ~6.1 ppm). The methylene group adjacent to the chlorine atom will be the most downfield shifted.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct carbon signals, including the methyl carbon, the three propyl chain carbons, and the three unique carbons of the isoxazole ring.
-
Mass Spectrometry (MS): The mass spectrum (e.g., via Electron Impact, EI) would show a molecular ion peak (M⁺) at m/z 159. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the M⁺ peak) would be definitive proof.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching (alkane and aromatic), C=N and C=C stretching from the isoxazole ring (~1600-1450 cm⁻¹), and a C-Cl stretching band (~750-650 cm⁻¹).
Reactivity and Application as a Synthetic Intermediate
The primary utility of 5-(3-Chloropropyl)-3-methylisoxazole lies in the reactivity of its chloropropyl side chain. The terminal carbon is electrophilic and highly susceptible to nucleophilic substitution (Sₙ2) reactions.
This makes it an ideal reagent for coupling with various nucleophiles, most notably secondary amines, to form new carbon-nitrogen bonds. This reaction is fundamental to its use in pharmaceutical synthesis.
Key Application: Synthesis of Risperidone Precursors
Risperidone is an atypical antipsychotic agent used in the treatment of schizophrenia and other psychiatric disorders.[10] Its structure contains a complex heterocyclic system linked to a benzisoxazole moiety via an ethyl-piperidine bridge. 5-(3-Chloropropyl)-3-methylisoxazole is not a direct precursor to Risperidone itself, but its structural isomer, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is a key intermediate.[4]
However, the chemistry is directly analogous. 5-(3-Chloropropyl)-3-methylisoxazole can be used to synthesize related pharmacophores by reacting it with piperidine-containing nucleophiles. For example, its reaction with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole would yield a direct analogue of Risperidone.
Caption: Synthetic utility in coupling reactions.
This type of alkylation reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, in the presence of a non-nucleophilic base (e.g., potassium carbonate or sodium bicarbonate) to neutralize the HCl generated during the reaction.[11]
Safety, Handling, and Storage
As a chlorinated organic compound and a reactive alkylating agent, 5-(3-Chloropropyl)-3-methylisoxazole must be handled with appropriate precautions.
-
Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] Avoid inhalation of vapors and contact with skin and eyes.[14]
-
Hazards: While specific toxicity data is not widely available, alkyl halides are often irritants and can be harmful if ingested, inhaled, or absorbed through the skin. It may cause skin and serious eye irritation.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, bases, and amines with which it could react.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
5-(3-Chloropropyl)-3-methylisoxazole is a strategically important chemical intermediate whose value is defined by its bifunctional nature. The stable isoxazole core is a privileged scaffold in medicinal chemistry, while the reactive chloropropyl side chain provides a versatile handle for synthetic elaboration. The mastery of its synthesis, primarily through the robust 1,3-dipolar cycloaddition, allows chemists to access a wide range of complex molecules, including vital pharmaceutical agents and their analogues. A thorough understanding of its properties, reactivity, and handling is essential for any researcher or scientist working in the fields of organic synthesis and drug discovery.
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